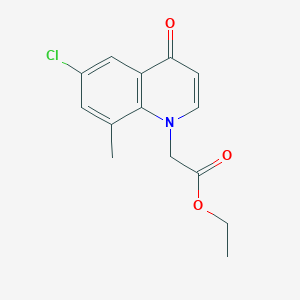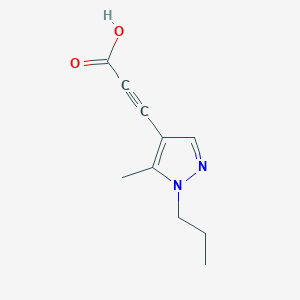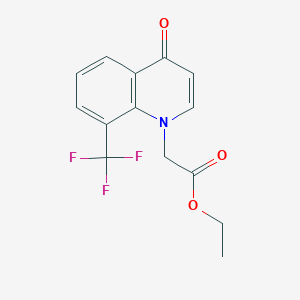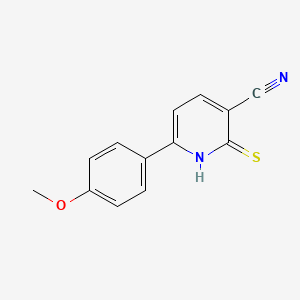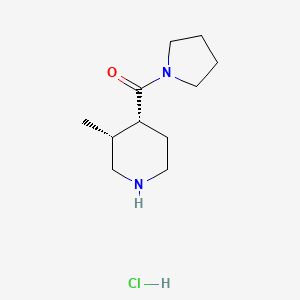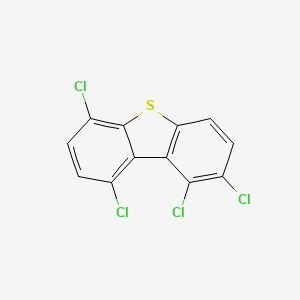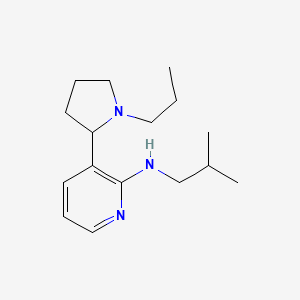
N-Isobutyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Isobutyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine is a complex organic compound with a molecular formula of C16H27N3 and a molecular weight of 261.41 g/mol . This compound is characterized by its unique structure, which includes a pyridine ring, a pyrrolidine ring, and an isobutyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminopyridine with a suitable alkylating agent to form the pyridine ring, followed by the cyclization to form the pyrrolidine ring . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of N-Isobutyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
N-Isobutyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; reactions often require catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
N-Isobutyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Isobutyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and are known for their biological activity.
2-(Pyridin-2-yl)isopropylamine: This compound has a similar pyridine ring and isopropyl group, making it comparable in terms of chemical properties.
Uniqueness
N-Isobutyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications, particularly in the development of new therapeutic agents and materials .
Propiedades
Fórmula molecular |
C16H27N3 |
|---|---|
Peso molecular |
261.41 g/mol |
Nombre IUPAC |
N-(2-methylpropyl)-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C16H27N3/c1-4-10-19-11-6-8-15(19)14-7-5-9-17-16(14)18-12-13(2)3/h5,7,9,13,15H,4,6,8,10-12H2,1-3H3,(H,17,18) |
Clave InChI |
RQCYYUSWBMBGSB-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCCC1C2=C(N=CC=C2)NCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


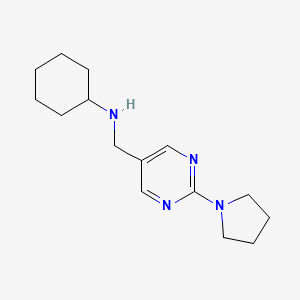
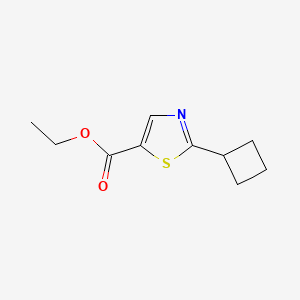
![3-(Piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B15058855.png)

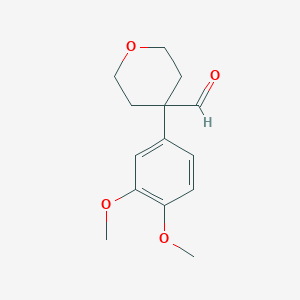
![Ethyl 7-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B15058887.png)
